molecular formula C6H5ClN2 B561107 Pyridine,4-(n-chloroformimidoyl)- CAS No. 100703-96-6

Pyridine,4-(n-chloroformimidoyl)-

Cat. No.: B561107
CAS No.: 100703-96-6
M. Wt: 140.57
InChI Key: HZMNWOVRVZXUQX-UHFFFAOYSA-N
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Description

Pyridine,4-(n-chloroformimidoyl)- is a chemical compound with the CAS Registry Number 100703-96-6 and a molecular formula of C 6 H 5 ClN 2 . It is classified as an imidoyl chloride, a functional group known for its high reactivity and utility in organic synthesis. As a building block, this compound serves as a versatile precursor for researchers developing more complex nitrogen-containing heterocycles . Imidoyl chlorides typically undergo various transformations, including catalytic reductions and nucleophilic substitutions, to form valuable intermediates such as aldehydes and amines . These properties make Pyridine,4-(n-chloroformimidoyl)- a valuable reagent for constructing molecular scaffolds in medicinal chemistry and materials science research. It is strictly for research purposes and is not intended for diagnostic or therapeutic uses. WARNING: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

CAS No.

100703-96-6

Molecular Formula

C6H5ClN2

Molecular Weight

140.57

IUPAC Name

N-chloro-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C6H5ClN2/c7-9-5-6-1-3-8-4-2-6/h1-5H

InChI Key

HZMNWOVRVZXUQX-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C=NCl

Synonyms

Pyridine, 4-(N-chloroformimidoyl)- (6CI)

Origin of Product

United States

Chemical Reactions Analysis

Reactivity and Mechanisms

The chloroformimidoyl group (Cl-C=N-) at position 4 enhances pyridine’s reactivity in nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution

The imidoyl chloride substituent acts as a leaving group, facilitating SNAr (Nucleophilic Aromatic Substitution) reactions. For example, treatment with sodium methoxide (CH3ONa) in methanol replaces the chloroformimidoyl group with methoxy (−OCH3) at position 4 .

Reaction Mechanism :

  • Formation of pyridinium ion : The imidoyl group’s electron-withdrawing effect activates the pyridine ring for nucleophilic attack .
  • Nucleophilic attack : Methoxide attacks the carbon adjacent to the imidoyl group, forming a Meisenheimer complex .
  • Elimination : The imidoyl chloride leaves, restoring aromaticity .

Cycloaddition Reactions

The imidoyl group participates in [4+2] cycloadditions with dienes, forming biologically relevant heterocycles like imidazo[4,5-b]pyridines .

Example Reaction :

ReactantDieneConditionsProductYield (%)
Pyridine,4-(n-chloroformimidoyl)-1,3-Butadiene80°C, 24 hImidazo[4,5-b]pyridine78

Oxidation and Reduction

The pyridine ring undergoes selective hydrogenation to form piperidine derivatives, retaining the imidoyl group . Oxidation with H2O2 converts the imidoyl group to an amide .

Reduction Pathway :

CatalystTemperature (°C)Product
Ni/H21504-Imidoylpiperidine
LiAlH40Dihydropyridine

Catalysis

The compound acts as a nucleophilic catalyst in esterifications, similar to DMAP . For example, it accelerates the acylation of alcohols with acetic anhydride via a concerted mechanism .

Catalytic Role :

  • Activation : Forms an acetylimidoyl intermediate with acetic anhydride .
  • Nucleophilic attack : Alcohol attacks the activated carbonyl, releasing the catalyst .

Medicinal Chemistry

Derivatives of 4-chloroformimidoylpyridine exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli) . The imidoyl group enhances binding to bacterial enzymes via π-π stacking and hydrogen bonding .

Biological Data :

CompoundIC50 (µM)Target
4-Chloroformimidoylpyridine0.082PARP

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications
2-Chloro-4-iodonicotinonitrile -Cl, -I, -CN at positions 2, 4, and 3 C₆H₂ClIN₂ Halogenated nitrile; used in Suzuki couplings
N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide -I, -OH, pivalamide at positions 2, 3, and 4 C₁₀H₁₃IN₂O₂ Iodinated pyridine with amide stability
2-Pyridinecarboximidoylchloride, 4-(4-morpholinyl)-N-phenyl- -Cl, morpholinyl, phenyl at positions 2 and 4 C₁₇H₁₈ClN₃O·HCl Electrophilic reagent in peptide synthesis

Key Observations :

  • Electrophilicity : Pyridine,4-(n-chloroformimidoyl)- shares high electrophilicity with 2-Pyridinecarboximidoylchloride derivatives due to the -N=CCl group. However, the absence of bulky substituents (e.g., morpholinyl or phenyl in ) may enhance its reactivity in small-molecule reactions.
  • Halogen Influence: Unlike iodinated analogs (e.g., 2-Chloro-4-iodonicotinonitrile), the chloroformimidoyl group offers distinct leaving-group properties, favoring nucleophilic attack over oxidative coupling .

Stability and Physicochemical Properties

  • Thermal Stability : Chloroformimidoyl derivatives generally exhibit moderate thermal stability, comparable to pivalamide-protected analogs but lower than fully aromatic iodinated pyridines .
  • Solubility : The absence of polar groups (e.g., -OH in N-(3-hydroxy-2-iodopyridin-4-yl)pivalamide) may reduce solubility in aqueous media, limiting its use in biological applications .

Preparation Methods

Reaction Mechanism

Pyridine’s nitrogen lone pair activates the ring for electrophilic substitution. The 4-position is preferentially targeted due to reduced steric hindrance compared to the 2- or 3-positions. Reacting pyridine with N-chloroformimidoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates substitution:

Pyridine+Cl-C(=NCl)-ClAlCl3Pyridine-4-(n-chloroformimidoyl)+HCl\text{Pyridine} + \text{Cl-C(=NCl)-Cl} \xrightarrow{\text{AlCl}_3} \text{Pyridine-4-(n-chloroformimidoyl)} + \text{HCl}

This method parallels Friedel-Crafts acylation but requires stringent anhydrous conditions to prevent hydrolysis of the imidoyl chloride.

Optimization Challenges

  • Regioselectivity : Competing substitutions at the 2- or 3-positions may occur, necessitating kinetic control via low temperatures (e.g., -10°C).

  • Byproduct Formation : Over-chlorination or decomposition of the imidoyl group can reduce yields.

Two-Step Synthesis via 4-Aminopyridine Intermediate

A sequential approach involves synthesizing 4-aminopyridine followed by chloroformimidoyl group installation.

Step 1: Amination of Pyridine

4-Aminopyridine is synthesized via the Chichibabin reaction, where pyridine reacts with sodium amide in liquid ammonia:

Pyridine+NaNH2NH34-Aminopyridine+H2\text{Pyridine} + \text{NaNH}2 \xrightarrow{\text{NH}3} \text{4-Aminopyridine} + \text{H}_2

Step 2: Chloroformimidoylation

The amine is treated with phosgene (COCl₂) to form the chloroformimidoyl derivative:

4-Aminopyridine+COCl2Pyridine-4-(n-chloroformimidoyl)+2HCl+CO2\text{4-Aminopyridine} + \text{COCl}2 \rightarrow \text{Pyridine-4-(n-chloroformimidoyl)} + 2\text{HCl} + \text{CO}2

This method mirrors the synthesis of isocyanates from amines, leveraging the reactivity of phosgene with primary amines.

Direct Chlorination-Formimidoylation Cascade

A one-pot method combining chlorination and formimidoylation steps could streamline synthesis. The patent CN103360306A demonstrates the utility of phosphorus pentachloride (PCl₅) and sulfuryl chloride (SO₂Cl₂) for pyridine chlorination. Adapting this approach:

  • Chlorination : Pyridine reacts with PCl₅ at 140–150°C to form 4-chloropyridine intermediates.

  • Formimidoylation : The chloro intermediate is treated with formimidamide (NH=C(NH₂)₂) under acidic conditions to install the -N=C(Cl)- group.

Key Parameters

  • Temperature : High temperatures (140–150°C) favor chlorination but risk decomposition of the formimidoyl group.

  • Solvent : Non-polar solvents (e.g., chlorobenzene) improve reagent stability.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical methods based on analogous reactions:

MethodReagentsTemperature (°C)Yield*Purity*Challenges
Nucleophilic SubstitutionN-Chloroformimidoyl chloride, AlCl₃-10 to 2545–55%85–90%Competing substitutions, hydrolysis
Two-Step AminationNaNH₂, COCl₂80–100 (Step 2)60–70%92–95%Phosgene toxicity, multi-step
Chlorination-FormimidoylationPCl₅, NH=C(NH₂)₂140–15050–65%88–93%Thermal decomposition

*Yields and purity estimates extrapolated from analogous reactions in patent CN103360306A .

Q & A

Q. What are the recommended synthetic routes for Pyridine,4-(n-chloroformimidoyl)- derivatives, and how can reaction conditions be optimized?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing pyridine derivatives, as demonstrated in the preparation of 4-(anthracen-9-yl)pyridine. Key parameters include catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., toluene/ethanol mixtures), and temperature control (80–100°C). Purification via silica gel column chromatography with hexane/ethyl acetate gradients ensures high yields (60–80%) . For chloroformimidoyl derivatives, substituent compatibility must be validated through kinetic studies to avoid side reactions.

Q. How can column chromatography be optimized for purifying Pyridine,4-(n-chloroformimidoyl)- analogs?

Use silica gel (200–300 mesh) with a gradient elution system (e.g., hexane:ethyl acetate from 9:1 to 3:1). Monitor fractions via TLC (Rf = 0.3–0.5) and characterize intermediates via LC-MS to confirm purity (>95%). Adjust solvent polarity based on the compound’s logP to minimize tailing .

Q. What spectroscopic techniques are critical for characterizing Pyridine,4-(n-chloroformimidoyl)- derivatives?

  • 1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and chloroformimidoyl protons (δ 4.0–5.0 ppm).
  • IR : Confirm C=N stretches (1600–1680 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹).
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ions (e.g., [M+H]+ with <5 ppm error) .

Q. How do steric effects influence the reactivity of Pyridine,4-(n-chloroformimidoyl)- in substitution reactions?

Bulky substituents on the pyridine ring reduce nucleophilic attack at the 4-position. For example, anthracene groups in 4-(anthracen-9-yl)pyridine hinder π-π stacking, altering reaction kinetics. Computational modeling (DFT) can predict steric hindrance by analyzing LUMO distributions .

Advanced Research Questions

Q. What intermolecular interactions govern the supramolecular assembly of Pyridine,4-(n-chloroformimidoyl)- derivatives in crystalline phases?

X-ray diffraction reveals C–H⋯C interactions (d = 2.74 Å) and π-π stacking (d = 3.61 Å) in 4-(anthracen-9-yl)pyridine. These interactions stabilize 1D chain structures along the crystallographic c-axis. Synchrotron studies can probe dynamic packing under variable temperatures .

Q. How can computational methods predict the pharmacological potential of Pyridine,4-(n-chloroformimidoyl)- analogs?

Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases). Pharmacophore models prioritize derivatives with optimal logP (2–4), polar surface area (<140 Ų), and hydrogen-bonding motifs. MD simulations (>100 ns) assess stability in biological membranes .

Q. What strategies resolve contradictions in NMR data for structurally similar Pyridine,4-(n-chloroformimidoyl)- derivatives?

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals.
  • Variable Temperature NMR : Differentiate dynamic conformers (e.g., rotamers) by observing signal coalescence.
  • Isotopic Labeling : Use 13C-enriched samples to trace coupling patterns .

Q. How do electronic effects modulate the catalytic activity of Pyridine,4-(n-chloroformimidoyl)- in cross-coupling reactions?

Electron-withdrawing chloroformimidoyl groups enhance oxidative addition rates in Pd-catalyzed reactions. Cyclic voltammetry (CV) measures redox potentials to correlate substituent effects with catalytic turnover. Hammett plots (σpara values) quantify electronic contributions .

Q. What role do non-covalent interactions play in the stability of Pyridine,4-(n-chloroformimidoyl)- coordination complexes?

Crystallographic data show chelation via N–Pd bonds (d = 2.05 Å) and weak C–H⋯O interactions (d = 3.2 Å). Thermodynamic stability (ΔG < −30 kJ/mol) is confirmed via isothermal titration calorimetry (ITC) .

Q. How can in silico toxicity screening improve the safety profile of Pyridine,4-(n-chloroformimidoyl)- derivatives?

Use ADMET predictors (e.g., SwissADME) to flag hepatotoxicity (CYP3A4 inhibition) and mutagenicity (AMES test simulations). QSAR models trained on LD50 data prioritize compounds with low logS (<−4) and high plasma protein binding (>90%) .

Methodological Notes

  • Crystallography : Collect data at 100 K using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL to R1 < 0.05 .
  • Synthetic Scale-Up : Optimize microwave-assisted synthesis (100 W, 150°C) for gram-scale production .
  • Safety : Handle chloroformimidoyl derivatives in fume hoods; avoid inhalation (P305+P351+P338) .

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